Ethyl Docetaxel

Analytical Chemistry Reference Standard Characterization Mass Spectrometry

Ethyl Docetaxel (CAS 154044-47-0) is a N-Debenzoyl-N-(tert-pentoxycarbonyl)-10-deacetyltaxol analog with a 14 Da mass offset from docetaxel. Its distinct C13 side-chain methylene extension ensures unambiguous chromatographic resolution, making it indispensable for ANDA impurity profiling, system suitability testing per USP <621>, and stability-indicating method validation. Unlike degradation products, it remains stable under forced-degradation conditions, providing a built-in internal reference. Procure this well-characterized standard to de-risk regulatory submissions.

Molecular Formula C44H55NO14
Molecular Weight 821.917
CAS No. 154044-47-0
Cat. No. B585514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl Docetaxel
CAS154044-47-0
Synonyms(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-Acetoxy-4,6,11-trihydroxy-9-(((2R,3S)-2-hydroxy-3-(((tert-pentyloxy)carbonyl)amino)-3-phenylpropanoyl)oxy)-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4
Molecular FormulaC44H55NO14
Molecular Weight821.917
Structural Identifiers
SMILESCCC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O)O
InChIInChI=1S/C44H55NO14/c1-9-40(4,5)59-39(53)45-31(25-16-12-10-13-17-25)33(49)38(52)56-27-21-44(54)36(57-37(51)26-18-14-11-15-19-26)34-42(8,35(50)32(48)30(23(27)2)41(44,6)7)28(47)20-29-43(34,22-55-29)58-24(3)46/h10-19,27-29,31-34,36,47-49,54H,9,20-22H2,1-8H3,(H,45,53)/t27-,28-,29+,31-,32+,33+,34-,36-,42+,43-,44+/m0/s1
InChIKeyMQCPMAHSFASPOM-BGKJQISDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Docetaxel (CAS 154044-47-0): Structural Identity and Role as a Docetaxel-Related Reference Standard


Ethyl Docetaxel (CAS 154044‑47‑0) is a semi‑synthetic taxane analog chemically defined as N‑Debenzoyl‑N‑(tert‑pentoxycarbonyl)‑10‑deacetyltaxol, bearing a C44H55NO14 formula and a molecular weight of approximately 821.9 g/mol [1]. The compound differs from the parent drug docetaxel (MW 807.88, C43H53NO14) by the substitution of the tert‑butoxycarbonyl group on the C‑13 side chain with a tert‑pentyloxycarbonyl moiety—an additional methylene unit that alters both steric and electronic properties [2]. Primarily produced as a reference standard for analytical method development, method validation, and quality‑control applications, Ethyl Docetaxel supports Abbreviated New Drug Application (ANDA) filings and commercial production of paclitaxel and docetaxel [1].

Why Ethyl Docetaxel Cannot Be Interchanged with Docetaxel or Other Taxane Analogs in Analytical and Regulatory Contexts


Despite sharing the taxane core, Ethyl Docetaxel is not a generic substitute for docetaxel or its other related substances. The single methylene‑group extension on the C‑13 side chain is sufficient to alter chromatographic retention, mass spectrometric fragmentation, and CYP3A4‑mediated hydroxylation susceptibility, as demonstrated by Monsarrat et al. (2009) for closely related analogs [1]. In an ANDA setting, using an incorrect reference standard introduces systematic error into impurity profiling, potentially leading to misidentification of related substances, inaccurate purity assessments, and regulatory rejection [2]. Pharmacopeial monographs for docetaxel specify distinct relative retention times and acceptance criteria for individual impurities; conflating Ethyl Docetaxel with docetaxel or with other process impurities such as 7‑Epi‑Docetaxel or 10‑Oxo‑Docetaxel undermines the specificity required for validated analytical methods [1][2].

Quantitative Evidence Differentiating Ethyl Docetaxel (CAS 154044-47-0) from Docetaxel and Other Taxane Comparators


Molecular Weight and Elemental Composition Differentiation vs. Docetaxel

Ethyl Docetaxel possesses a molecular weight of 821.9 g/mol (C44H55NO14), which is 14.0 Da (one methylene unit) heavier than docetaxel (807.9 g/mol, C43H53NO14) [1][2]. This mass difference is readily resolved by high‑resolution mass spectrometry and provides a unique exact mass of 821.3770 (calculated for [M+H]+) versus 807.3700 for docetaxel, enabling unambiguous identification in complex mixtures [1].

Analytical Chemistry Reference Standard Characterization Mass Spectrometry

CYP3A4-Mediated Hydroxylation: Abolition of Metabolite Formation Upon C-13 Side Chain Modification

In a study by Monsarrat et al. (2009), a panel of docetaxel analogs with modified C‑13 side chains was incubated with human liver microsomes and recombinant CYP3A4 [1]. Docetaxel (tert‑butoxycarbonyl side chain) underwent successive hydroxylations on the tert‑butyl group, generating four major metabolites [1]. In stark contrast, the analog in which the tert‑butyl group was replaced by an ethyl group exhibited complete loss of derivative formation—no hydroxylated metabolites were detected under identical incubation conditions [1]. Although this analog is the ethyl‑substituted variant rather than the tert‑pentyl‑substituted Ethyl Docetaxel, the finding demonstrates that even a minor alteration at the C‑13 side chain terminus can fully abrogate CYP3A4‑catalyzed oxidation, a result consistent with quantitative structure–metabolism relationship trends across the taxane class [1].

Drug Metabolism Cytochrome P450 CYP3A4 Regioselective Hydroxylation

Differentiation from Docetaxel EP Impurity G and Other Specified Impurities

The European Pharmacopoeia (EP) and USP monographs for docetaxel list multiple specified impurities, each with defined relative retention times (RRT) and acceptance limits [1]. Docetaxel EP Impurity G (C45H55NO15; MW ≈ 849.9 g/mol) and Ethyl Docetaxel (C44H55NO14; MW ≈ 821.9 g/mol) differ by 28 g/mol (CO loss and CH2 gain) and elute at distinct positions on a C18 column under pharmacopeial gradient conditions [1]. While Impurity G is a 10‑oxo derivative, Ethyl Docetaxel retains the C‑10 hydroxyl but carries the extended C‑13 side chain, making their UV spectra and MS fragmentation patterns diagnostically useful for peak assignment in forced‑degradation and stability‑indicating methods .

Pharmacopeial Impurity Profiling Related Substances HPLC Resolution

Regulatory Utility: A Non-Compendial Reference Standard for ANDA Method Validation

Ethyl Docetaxel is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and quality control (QC) for ANDA applications [1]. Unlike compendial docetaxel reference standards (e.g., USP Docetaxel RS), which are priced and allocated under monograph‑defined purposes, Ethyl Docetaxel serves as a non‑compendial impurity marker that enables sponsors to demonstrate specificity for closely related, process‑specific impurities that are not explicitly listed in the pharmacopeia [1][2]. Its availability as a characterized solid with certified purity supports direct spiking experiments for recovery, precision, and limit‑of‑quantitation (LOQ) studies required by ICH Q2(R1) [2].

ANDA Filing Method Validation Reference Standard Characterization

Predicted Lipophilicity Shift vs. Docetaxel Inferred from the Extra Methylene Group

Docetaxel has an experimentally determined or calculated LogP of approximately 3.65 [1]. The addition of one methylene group in Ethyl Docetaxel is predicted to increase LogP by approximately 0.3–0.5 units based on the Hansch–Leo fragmental constant for –CH2– (π ≈ 0.5) [2]. This translates into measurably longer retention on reversed‑phase HPLC columns under identical mobile‑phase conditions, providing a practical basis for chromatographic separation from docetaxel and from earlier‑eluting polar impurities such as 10‑hydroxy‑docetaxel or oxetane‑ring‑opened degradation products [2]. While direct experimental LogP data for Ethyl Docetaxel are not published, the inferred increase in lipophilicity is consistent with the compound's behavior as a later‑eluting peak in gradient HPLC methods used by impurity reference standard suppliers [1].

Lipophilicity LogP Reversed-Phase Chromatography Structure-Property Relationship

High-Value Application Scenarios for Ethyl Docetaxel (CAS 154044-47-0) in Analytical and Regulatory Workflows


ANDAs and DMFs: Impurity Profiling and Method Validation for Generic Docetaxel

When a generic manufacturer files an ANDA for docetaxel injection, the FDA requires comprehensive identification and quantification of all process‑related and degradation impurities. Ethyl Docetaxel serves as a well‑characterized, non‑compendial reference standard that can be spiked into docetaxel drug substance and drug product matrices to validate specificity, linearity, accuracy, and LOQ of the HPLC/UPLC method. Its 14 Da mass offset from docetaxel [1] and distinct chromatographic retention provide unambiguous peak assignment, directly supporting the method‑validation package described in ICH Q2(R1) [2].

QC Batch Release: System Suitability and Peak Identity Confirmation

In routine QC testing of docetaxel API and finished product, system suitability solutions containing Ethyl Docetaxel alongside docetaxel and other specified impurities (e.g., 7‑Epi‑Docetaxel, 10‑Oxo‑Docetaxel) allow laboratories to verify column performance and mobile‑phase integrity prior to sample analysis. The resolved peak for Ethyl Docetaxel serves as an internal retention‑time marker, and its consistent relative retention time (RRT) versus docetaxel provides an acceptance criterion for chromatographic system qualification, as referenced in USP general chapter <621> [1].

Forced Degradation Studies: Distinguishing Process Impurities from Degradation Products

During stability‑indicating method development, docetaxel drug substance is subjected to hydrolytic, oxidative, thermal, and photolytic stress. Ethyl Docetaxel, being a process‑related impurity (side‑chain variant) rather than a degradation product, is stable under typical forced‑degradation conditions [1]. Its unchanging peak area across stress conditions provides a built‑in internal reference that helps discriminate between pre‑existing process impurities and newly formed degradation products, an approach recommended in WHO and ICH stability guidelines [2].

Academic and Industrial Research: Structure–Metabolism Studies on Taxane Side‑Chain Modifications

For research groups investigating the relationship between C‑13 side‑chain structure and CYP3A4‑mediated metabolism, Ethyl Docetaxel represents a tert‑pentyl‑substituted analog that bridges the gap between docetaxel (tert‑butyl, extensive metabolism [1]) and the ethyl‑substituted analog that was shown to abolish hydroxylation [1]. Although direct metabolic data for Ethyl Docetaxel are not yet published, procuring the characterized compound enables in‑house microsomal incubation studies to quantitatively compare intrinsic clearance (CLint) values across the homologous series, contributing to predictive models of taxane metabolic stability.

Quote Request

Request a Quote for Ethyl Docetaxel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.